molecular formula C23H24N2O2 B2680641 2-(naphthalen-2-yloxy)-N-((1-phenylpyrrolidin-2-yl)methyl)acetamide CAS No. 1797083-75-0

2-(naphthalen-2-yloxy)-N-((1-phenylpyrrolidin-2-yl)methyl)acetamide

Cat. No.: B2680641
CAS No.: 1797083-75-0
M. Wt: 360.457
InChI Key: QRSJBMLSYQMNRJ-UHFFFAOYSA-N
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Description

2-(Naphthalen-2-yloxy)-N-((1-phenylpyrrolidin-2-yl)methyl)acetamide is an organic compound that features a naphthalene moiety linked to an acetamide group through an ether bond, with a phenylpyrrolidine substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(naphthalen-2-yloxy)-N-((1-phenylpyrrolidin-2-yl)methyl)acetamide typically involves the following steps:

  • Formation of the Naphthalen-2-yloxy Intermediate

      Starting Material: Naphthalene-2-ol.

      Reagents: Alkyl halides (e.g., methyl iodide) in the presence of a base (e.g., potassium carbonate).

      Conditions: Reflux in an aprotic solvent like dimethylformamide (DMF).

  • Formation of the Phenylpyrrolidine Intermediate

      Starting Material: Pyrrolidine.

      Reagents: Benzyl chloride.

      Conditions: Reflux in ethanol.

  • Coupling Reaction

      Reagents: The naphthalen-2-yloxy intermediate and the phenylpyrrolidine intermediate.

      Catalyst: Palladium on carbon (Pd/C).

      Conditions: Hydrogenation under mild pressure.

  • Acetylation

      Reagents: Acetic anhydride.

      Conditions: Room temperature in the presence of a base like pyridine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to ensure high purity and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation

      Reagents: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

      Conditions: Acidic or basic medium.

      Products: Oxidized derivatives of the naphthalene ring.

  • Reduction

      Reagents: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

      Conditions: Anhydrous conditions.

      Products: Reduced forms of the acetamide group.

  • Substitution

      Reagents: Halogenating agents like thionyl chloride (SOCl₂).

      Conditions: Reflux.

      Products: Halogenated derivatives.

Common Reagents and Conditions

    Oxidizing Agents: KMnO₄, CrO₃.

    Reducing Agents: LiAlH₄, NaBH₄.

    Substitution Reagents: SOCl₂, PCl₅.

    Conditions: Vary depending on the desired reaction, typically involving controlled temperatures and inert atmospheres.

Scientific Research Applications

Chemistry

    Catalysis: Used as a ligand in transition metal-catalyzed reactions.

    Organic Synthesis: Intermediate in the synthesis of more complex molecules.

Biology

    Biochemical Probes: Investigates enzyme-substrate interactions.

    Fluorescent Markers: Due to its aromatic structure, it can be used in fluorescence-based assays.

Medicine

    Pharmacology: Potential therapeutic agent for targeting specific receptors or enzymes.

    Drug Development: Scaffold for designing new drugs with improved efficacy and safety profiles.

Industry

    Materials Science: Component in the development of novel polymers and materials with unique properties.

    Agriculture: Potential use in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of 2-(naphthalen-2-yloxy)-N-((1-phenylpyrrolidin-2-yl)methyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The naphthalene moiety may facilitate binding through π-π interactions, while the acetamide group can form hydrogen bonds with active site residues. The phenylpyrrolidine substituent may enhance lipophilicity, aiding in membrane permeability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    2-(Naphthalen-2-yloxy)acetamide: Lacks the phenylpyrrolidine substituent, resulting in different pharmacokinetic properties.

    N-((1-Phenylpyrrolidin-2-yl)methyl)acetamide: Lacks the naphthalene moiety, affecting its binding affinity and specificity.

Uniqueness

2-(Naphthalen-2-yloxy)-N-((1-phenylpyrrolidin-2-yl)methyl)acetamide is unique due to its combined structural features, which confer specific chemical reactivity and biological activity. Its dual aromatic systems and flexible acetamide linkage make it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

2-naphthalen-2-yloxy-N-[(1-phenylpyrrolidin-2-yl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N2O2/c26-23(17-27-22-13-12-18-7-4-5-8-19(18)15-22)24-16-21-11-6-14-25(21)20-9-2-1-3-10-20/h1-5,7-10,12-13,15,21H,6,11,14,16-17H2,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRSJBMLSYQMNRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C2=CC=CC=C2)CNC(=O)COC3=CC4=CC=CC=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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